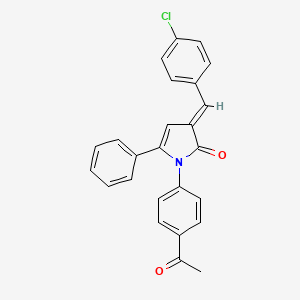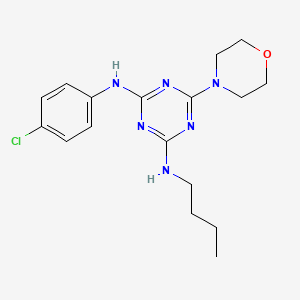
(3E)-1-(4-acetylphenyl)-3-(4-chlorobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
カルコンは、化学式C17H13ClO2の黄色い結晶性固体です。カルコンは、共役二重結合系と芳香環を特徴としています。カルコンは、さまざまな植物種に自然に存在する化合物であり、多様な生物活性を示します。
2. 製法
a. 合成経路
カルコンは、いくつかの方法で合成することができます。
クライゼン-シュミット縮合(アルドール縮合): 芳香族アルデヒド(例:4-アセチルベンズアルデヒド)と芳香族ケトン(例:4-クロロアセトフェノン)を塩基(通常はNaOHまたはKOH)の存在下で反応させると、カルコンが生成されます。反応は、アルドール中間体を経て、脱水反応によって進行します。
パーキン反応: 芳香族酸クロリド(例:4-アセチルベンゾイルクロリド)は、無水塩化アルミニウム(AlCl3)の存在下で芳香族アルデヒド(例:4-クロロベンズアルデヒド)と反応してカルコンを生成します。
クネーフェナーゲル縮合: カルコンは、芳香族アルデヒドと活性メチレン化合物(例:マロンジニトリルまたはシアノ酢酸エチル)との反応によっても合成できます。
b. 工業生産
カルコンは、大規模には工業的に生産されていません。研究室や製薬会社が、さらなる研究のためにカルコンを合成しています。
3. 化学反応解析
カルコンは、さまざまな反応を起こします。
酸化: カルコンは、酸化されてフラボノイドを生成します。
還元: カルコンの還元により、ジヒドロカルコンが生成されます。
置換: フェニル環で求電子置換反応が起こります。
塩基触媒環化: カルコンは環化してフラバノンを生成します。
主な生成物:
- 酸化:フラボノイド
- 還元:ジヒドロカルコン
- 置換:2,4,6-トリブロモカルコン、2-ニトロカルコン
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-(4-ACETYLPHENYL)-3-[(4-CHLOROPHENYL)METHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylphenylhydrazine with 4-chlorobenzaldehyde, followed by cyclization and subsequent reactions to form the final product. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification processes like recrystallization and chromatography are employed to isolate the desired compound from by-products and impurities.
化学反応の分析
Types of Reactions
(3E)-1-(4-ACETYLPHENYL)-3-[(4-CHLOROPHENYL)METHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: Halogenation and other substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Chlorine, bromine, nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
カルコンは、さまざまな用途があります。
医薬品化学: カルコンは、抗酸化、抗炎症、抗癌作用を示します。カルコンは、潜在的な薬物候補として研究されています。
天然物: カルコンは、植物に含まれており、植物の色や風味に貢献しています。
農業: カルコンベースの化合物は、殺虫剤や殺菌剤としての活性について調査されています。
作用機序
カルコンは、さまざまな細胞経路を調節します。
抗酸化活性: カルコンは、フリーラジカルを消去し、細胞を酸化ストレスから保護します。
抗炎症作用: カルコンは、プロ炎症性酵素(例:COX-2)とサイトカインを阻害します。
抗癌作用: カルコンは、細胞周期の進行を妨げ、アポトーシスを誘導し、血管新生を阻害します。
類似化合物との比較
カルコンは、他のポリフェノール化合物と構造的に関連しています。
フラボノイド: カルコンは、フラボノイドの前駆体として役立ちます。
スチルベン: カルコンは、スチルベン(例:レスベラトロール)と同様の二重結合系を共有しています。
: Kaur, R., & Arora, S. (2015). Chalcones: An update. Pharmacognosy Reviews, 9(17), 1–12. : Kostova, I. (2011). Synthetic and natural chalcones as potential antitumor agents. Current Medicinal Chemistry, 18(19), 3165–3179. : Kolev, T. M., & Velcheva
特性
分子式 |
C25H18ClNO2 |
|---|---|
分子量 |
399.9 g/mol |
IUPAC名 |
(3E)-1-(4-acetylphenyl)-3-[(4-chlorophenyl)methylidene]-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C25H18ClNO2/c1-17(28)19-9-13-23(14-10-19)27-24(20-5-3-2-4-6-20)16-21(25(27)29)15-18-7-11-22(26)12-8-18/h2-16H,1H3/b21-15+ |
InChIキー |
VQOYCXNDXVWFIK-RCCKNPSSSA-N |
異性体SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=C/C(=C\C3=CC=C(C=C3)Cl)/C2=O)C4=CC=CC=C4 |
正規SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=CC(=CC3=CC=C(C=C3)Cl)C2=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2E,5Z)-5-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11652007.png)


![N-(2,4-difluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11652023.png)
![2-(1,3-benzothiazol-2-yl)-5-propyl-4-[(E)-(propylimino)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11652024.png)

![(6Z)-6-{3-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652038.png)
![2-[N-(4-Chlorophenyl)benzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide](/img/structure/B11652053.png)
![propyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11652060.png)
![Ethyl 6-ethyl-2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11652061.png)
![methyl 6-[(5E)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11652064.png)
![Methyl 3-{[2-(2-chlorophenyl)quinazolin-4-yl]amino}benzoate](/img/structure/B11652065.png)
![(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11652075.png)

